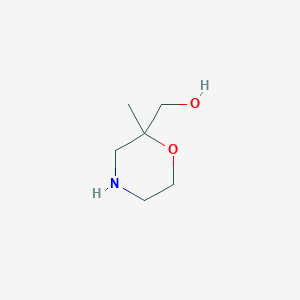

(2-Methylmorpholin-2-yl)methanol

Description

Significance of Morpholine (B109124) and Substituted Methanol (B129727) Scaffolds in Chemical Research

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry and drug discovery. nih.govjchemrev.com Its presence in a molecule can confer advantageous physicochemical properties, such as improved solubility, bioavailability, and metabolic stability. biosynce.comnih.gov The morpholine scaffold is considered a "privileged structure" because it is found in numerous approved drugs and biologically active compounds, demonstrating its ability to interact with a wide range of biological targets. nih.govjchemrev.com The flexible, chair-like conformation of the morpholine ring, combined with its well-balanced hydrophilic-lipophilic character, makes it a valuable component in the design of central nervous system (CNS) drug candidates. acs.org

Similarly, substituted methanol scaffolds are fundamental building blocks in organic synthesis. researchgate.net The hydroxyl group of methanol and its derivatives provides a reactive handle for a multitude of chemical transformations, including methylation, formylation, and the synthesis of more complex molecules and heterocycles. researchgate.netrsc.org The use of methanol as a C1 building block is of significant interest in sustainable and green chemistry due to its abundance and renewability. researchgate.net The incorporation of a hydroxymethyl group onto a scaffold, as seen in (2-Methylmorpholin-2-yl)methanol, introduces a primary alcohol functionality. This group can participate in hydrogen bonding interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. evitachem.com

Overview of Heterocyclic Alcohol Chemistry Relevant to this compound

The chemistry of heterocyclic alcohols, such as this compound, is governed by the interplay of the heterocyclic ring and the alcohol functional group. Saturated heterocycles like morpholine generally exhibit reactivity similar to their acyclic counterparts; for instance, the nitrogen atom behaves as a secondary amine and the oxygen as an ether. msu.edu

A key aspect of heterocyclic alcohol chemistry is the synthesis of these molecules. The construction of N-heterocycles from alcohols is a significant area of research, often employing catalytic processes like borrowing hydrogen and acceptorless dehydrogenative coupling. researchgate.netnih.gov These methods offer sustainable routes to valuable heterocyclic structures. nih.gov The alcohol moiety in a heterocyclic compound can be introduced through various synthetic strategies and can subsequently be used for further functionalization.

The reactivity of the alcohol group, specifically its hydroxyl (-OH) function, is of primary importance. It can undergo oxidation, esterification, and etherification reactions. Furthermore, the hydroxyl group can act as a directing group in certain reactions, influencing the regioselectivity of subsequent chemical modifications on the heterocyclic ring. In the context of medicinal chemistry, the alcohol functionality can be crucial for a molecule's interaction with biological targets, often forming key hydrogen bonds. evitachem.com

Rationale for Investigating this compound: A Research Perspective

The investigation of this compound from a research perspective is driven by its potential as a versatile building block in the synthesis of more complex and potentially bioactive molecules. evitachem.com The combination of the established morpholine scaffold with a reactive hydroxymethyl group and a methyl group at the same position (a quaternary center) presents a unique three-dimensional structure.

This specific arrangement of functional groups makes this compound a valuable intermediate for several reasons:

Medicinal Chemistry: It serves as a building block for creating new pharmaceutical compounds. evitachem.com The morpholine moiety is a known pharmacophore, and the appended hydroxymethyl group allows for further chemical modifications to explore structure-activity relationships (SAR) and optimize drug candidates. nih.gov

Organic Synthesis: The compound can be utilized in the synthesis of complex molecular architectures. The presence of both a nucleophilic amine and a primary alcohol offers multiple points for chemical elaboration.

Chiral Applications: If synthesized in an enantiomerically pure form, such as ((2S,6S)-6-methylmorpholin-2-yl)methanol, it can be used as a chiral auxiliary or building block in asymmetric synthesis to produce enantiomerically pure compounds. evitachem.com

The rationale for its investigation lies in the potential to generate novel chemical entities with desirable biological activities or material properties by leveraging the inherent features of the morpholine and substituted methanol motifs.

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(2-methylmorpholin-2-yl)methanol |

InChI |

InChI=1S/C6H13NO2/c1-6(5-8)4-7-2-3-9-6/h7-8H,2-5H2,1H3 |

InChI Key |

ZOJMAUVSAVNMAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCCO1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylmorpholin 2 Yl Methanol

Established Synthetic Routes to (2-Methylmorpholin-2-yl)methanol

Established methods for the synthesis of substituted morpholines provide a foundation for the potential construction of this compound. These routes often involve the formation of the heterocyclic ring from acyclic precursors and subsequent modification.

Stereoselective Synthesis of this compound Enantiomers

The presence of a stereocenter at the C2 position of this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure forms, which are often crucial for targeted biological activity.

One potential strategy involves the asymmetric hydrogenation of a corresponding unsaturated precursor, a 2-methyl-2-(hydroxymethyl)dehydromorpholine. While not specifically documented for this compound, the use of chiral catalysts, such as bisphosphine-rhodium complexes with large bite angles, has proven effective for the asymmetric hydrogenation of other 2-substituted dehydromorpholines, yielding products with high enantioselectivity (up to 99% ee). organic-chemistry.orgnih.govfrontiersin.org This "after cyclization" approach would first involve the synthesis of the unsaturated morpholine (B109124) ring followed by the stereoselective reduction of the double bond.

Alternatively, the stereocenter can be established before or during the cyclization process. organic-chemistry.orgrsc.org An organocatalytic enantioselective chlorocycloetherification of an appropriate alkenol substrate could furnish a chiral 2,2-disubstituted morpholine. bldpharm.com For instance, a cinchona alkaloid-derived catalyst could facilitate the asymmetric halocyclization to create the key quaternary stereocenter. Another approach could involve the use of chiral auxiliaries to direct the stereochemical outcome of the ring-forming reaction.

Enzymatic resolutions or stereoselective enzymatic reactions represent another powerful tool. For example, lipase-mediated resolution of a racemic mixture of this compound could be employed, where a lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the two. researchgate.net

Synthesis via Reduction Pathways to the Hydroxymethyl Group

A plausible and direct route to this compound involves the reduction of a corresponding carboxylic acid or its ester derivative, namely 2-methylmorpholine-2-carboxylic acid or methyl 2-methylmorpholine-2-carboxylate. The commercial availability of precursors like Methyl 4-Boc-2-methylmorpholine-2-carboxylate suggests the viability of this approach. researchgate.net

The reduction of the ester to the primary alcohol can be achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The Boc-protecting group on the nitrogen would likely be stable under these conditions. Subsequent deprotection of the Boc group, if necessary, would yield the final target compound.

The synthesis of the precursor, 2-methylmorpholine-2-carboxylic acid, could potentially be achieved through the reaction of diglycolic anhydride (B1165640) with an appropriate imine, which has been shown to produce 5-oxomorpholin-2-carboxylic acids. chemrxiv.org Subsequent reduction of both the ketone and the carboxylic acid functionalities would be required.

Ring-Forming Reactions for the Morpholine Moiety

The construction of the morpholine ring is a key step in the synthesis of this compound. A common and versatile method is the intramolecular cyclization of a suitable acyclic precursor. One such precursor would be an N-substituted-2-amino-2-methylpropane-1,3-diol derivative.

A robust method for morpholine synthesis involves the reaction of 1,2-amino alcohols with a two-carbon electrophile. organic-chemistry.orgacs.orgnih.govchemrxiv.orgchemicalbook.com For instance, the reaction of 2-amino-2-methylpropan-1-ol with a suitable dielectrophile could form the morpholine ring. A recently developed green synthetic protocol utilizes ethylene (B1197577) sulfate (B86663) as a reagent for the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.orgacs.orgnih.govchemrxiv.orgchemicalbook.com This method proceeds via a selective monoalkylation of the amine, followed by an intramolecular cyclization.

Another established route is the dehydration of bis(2-hydroxyethyl)amines. scielo.org.mx To synthesize this compound, a suitably substituted bis(2-hydroxyethyl)amine derivative would be required. Furthermore, palladium-catalyzed intramolecular Wacker-type cyclization of an unsaturated amino alcohol precursor offers another pathway to the morpholine ring system. asianpubs.org

Novel Approaches and Advancements in this compound Synthesis

Recent advancements in synthetic methodology offer more efficient, sustainable, and innovative routes to complex molecules like this compound.

Sustainable and Green Chemistry Methodologies

Green chemistry principles are increasingly influencing synthetic design. As mentioned previously, a significant advancement in morpholine synthesis is the use of ethylene sulfate for the annulation of 1,2-amino alcohols. organic-chemistry.orgacs.orgnih.govchemrxiv.orgchemicalbook.com This method is considered green as it is a redox-neutral process that avoids the use of hazardous reagents and often proceeds with high atom economy. The synthesis of N-formylmorpholine has been explored as a green solvent, highlighting the broader efforts to make processes involving morpholines more environmentally benign. rsc.org

Catalytic Synthesis Strategies (e.g., transition metal catalysis, organocatalysis)

Catalytic methods offer elegant and efficient solutions for the synthesis of complex heterocyclic structures. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of morpholines. For instance, quinine (B1679958) squaramide has been used to catalyze an asymmetric desymmetric double aza-Michael addition to construct functionalized morpholines with excellent stereocontrol. nih.gov Chiral phosphoric acids and other organocatalysts have also been employed in the asymmetric synthesis of various N-heterocycles.

Transition metal catalysis provides a diverse array of reactions for morpholine synthesis. Palladium catalysts have been utilized for the intramolecular cyclization of unsaturated amino alcohols. asianpubs.org Iron-based catalysts have also been shown to be effective for direct C(sp³)–H amination to form N-heterocycles. The development of supported metal catalysts, which can be easily recovered and reused, further enhances the sustainability of these synthetic routes. nih.gov

Flow Chemistry Applications in this compound Production

The application of flow chemistry has revolutionized the synthesis of various heterocyclic compounds, including morpholine derivatives, by offering enhanced safety, scalability, and efficiency. acs.org While specific literature on the flow synthesis of this compound is not extensively documented, the general principles and established methods for flow synthesis of substituted morpholines are directly applicable.

A notable example is the photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents under continuous flow conditions to produce substituted morpholines. organic-chemistry.org This method, facilitated by an inexpensive organic photocatalyst and a Lewis acid, allows for the construction of the morpholine ring with various substitution patterns. Adapting this flow process, for instance by using a suitable aldehyde precursor that can be converted to the hydroxymethyl group, could enable a continuous and scalable production of this compound.

The advantages of employing flow chemistry for the synthesis of this compound would include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. acs.org Furthermore, the enhanced safety profile of flow reactors, particularly when handling reactive intermediates, makes this an attractive approach for industrial-scale production.

Efficiency and Scalability of this compound Production Methods

The efficiency and scalability of production methods are critical considerations for the industrial application of this compound. The one-pot synthesis from 1,2-amino alcohols using ethylene sulfate has been demonstrated to be a highly efficient and scalable process for various morpholine derivatives. acs.orgnih.govchemrxiv.org Researchers have reported conducting these reactions on a multigram scale with high yields, indicating its potential for large-scale production. acs.orgnih.govchemrxiv.org

The key factors contributing to the efficiency of this method are the use of inexpensive and readily available starting materials, the high atom economy of the reaction, and the straightforward workup procedures. The scalability is further enhanced by the operational simplicity of the one-pot procedure.

Flow chemistry approaches, as discussed in the previous section, inherently offer significant advantages in terms of scalability. Continuous flow processes can be operated for extended periods, allowing for the production of large quantities of the target compound without the need for large-scale batch reactors. The modular nature of flow systems also allows for easy scaling-up by adding more reactor units in parallel.

Below is a comparative table summarizing the potential efficiency and scalability of the discussed synthetic methods.

| Synthetic Method | Key Reactants | Key Features | Potential Efficiency | Potential Scalability |

| Cyclization of 2-amino-2-methyl-1,3-propanediol (B94268) with bis(2-chloroethyl) ether | 2-amino-2-methyl-1,3-propanediol, bis(2-chloroethyl) ether | Direct, convergent approach | Moderate to High | Good |

| One-pot synthesis from 1,2-amino alcohol using ethylene sulfate | 2-amino-2-methyl-1,3-propanediol, ethylene sulfate | High-yielding, redox-neutral, one-pot | High | Excellent |

| Flow chemistry using photocatalytic coupling | Aldehyde precursor, SLAP reagent | Continuous process, precise control | High | Excellent |

Chemical Reactivity and Transformation Mechanisms of 2 Methylmorpholin 2 Yl Methanol

Reactions Involving the Hydroxyl Group of (2-Methylmorpholin-2-yl)methanol

The primary alcohol functionality in this compound is a key site for various chemical modifications.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides, to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. For instance, the Fischer esterification method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com Alternatively, more reactive acylating agents can be employed under milder conditions. The use of different carboxylic acids allows for the introduction of a wide array of functional groups, modifying the molecule's properties. solubilityofthings.commedcraveonline.com

Etherification: The formation of ethers from this compound can be achieved through various methods. One common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Another method involves acid-catalyzed etherification, where the hydroxyl group is protonated to form a good leaving group, followed by nucleophilic attack by another alcohol molecule. rsc.org

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification | Acyl Chloride, Base | Ester |

| Etherification | Alkyl Halide, Strong Base | Ether |

| Etherification | Alcohol, Acid Catalyst | Ether |

Oxidation and Reduction Pathways of the Alcohol Functionality

Oxidation: The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. evitachem.com Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage. solubilityofthings.com Stronger oxidizing agents, like potassium permanganate (B83412) or Jones' reagent (CrO3 in sulfuric acid), will oxidize the primary alcohol all the way to a carboxylic acid. solubilityofthings.comimperial.ac.uk The choice of oxidant is crucial for controlling the outcome of the reaction. researchgate.net

Reduction: While the alcohol functionality itself is already in a reduced state, the term "reduction" in this context might refer to the conversion of the hydroxyl group to a methyl group. This transformation is a multi-step process that could involve converting the alcohol to a good leaving group (like a tosylate) followed by reductive cleavage with a reagent like lithium aluminum hydride.

Table 2: Oxidation Products of the Alcohol Functionality

| Oxidizing Agent | Product |

|---|---|

| Pyridinium Chlorochromate (PCC) | (2-Methylmorpholin-2-yl)methanal |

| Potassium Permanganate (KMnO4) | 2-Methylmorpholine-2-carboxylic acid |

| Jones' Reagent (CrO3/H2SO4) | 2-Methylmorpholine-2-carboxylic acid |

Functional Group Interconversions

The hydroxyl group can be converted into other functional groups through various synthetic routes. mit.edu For example, it can be transformed into a leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. vanderbilt.edu This activated intermediate can then be displaced by a wide range of nucleophiles to introduce new functionalities. For example, reaction with sodium azide (B81097) would yield an azidomethyl derivative, which can be further reduced to an aminomethyl group. vanderbilt.edu Similarly, displacement with cyanide would produce a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu

Reactivity of the Morpholine (B109124) Nitrogen Atom in this compound

The tertiary amine in the morpholine ring is a nucleophilic and basic center, allowing for reactions at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling it to react with alkyl halides in N-alkylation reactions. This results in the formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used, or a new tertiary amine if a single alkyl group is introduced to a secondary amine precursor. In the case of this compound, which is a tertiary amine, N-alkylation leads to quaternization.

N-Acylation: The nitrogen atom can also react with acylating agents like acyl chlorides or acid anhydrides to form N-acylmorpholinium salts. nih.gov This reaction is a common way to introduce an acyl group onto a nitrogen atom and can be useful for installing protecting groups or for synthesizing amides. researchgate.net

Quaternization Chemistry

As a tertiary amine, the nitrogen atom of this compound can readily undergo quaternization by reacting with an alkyl halide. This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium salt. The properties of the resulting salt, such as its solubility and biological activity, will depend on the nature of the alkyl group introduced.

Mechanistic Investigations of Key Transformations of this compound

Detailed mechanistic studies specifically on the key transformations of this compound are not extensively documented in readily available scientific literature. However, insights can be gleaned from the general reactivity of morpholine derivatives and related heterocyclic systems.

The reactivity of the hydroxyl group and the secondary amine in the morpholine ring are key areas of chemical transformations.

Table 1: Potential Reactions and Mechanistic Considerations for this compound

| Reaction Type | Reagents and Conditions | Potential Products | Mechanistic Considerations |

| Oxidation of the Hydroxymethyl Group | Oxidizing agents (e.g., PCC, Swern oxidation) | (2-Methylmorpholin-2-yl)carbaldehyde or 2-methylmorpholine-2-carboxylic acid | The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid depending on the oxidant used. The reaction proceeds via standard alcohol oxidation mechanisms. |

| N-Alkylation | Alkyl halides, base | N-Alkyl-(2-methylmorpholin-2-yl)methanol | The nitrogen atom acts as a nucleophile in an SN2 reaction with the alkyl halide. The presence of a base is required to deprotonate the nitrogen. chemenu.com |

| N-Acylation | Acyl chlorides, acid anhydrides | N-Acyl-(2-methylmorpholin-2-yl)methanol | Nucleophilic acyl substitution where the nitrogen atom attacks the carbonyl carbon of the acylating agent. chemenu.com |

It is important to note that the presence of the methyl group at the C2 position can introduce steric hindrance, which may influence the rate and outcome of these reactions compared to unsubstituted morpholine derivatives. Further experimental and computational studies are necessary to fully elucidate the specific mechanistic pathways for the transformations of this compound.

Advanced Structural Elucidation of 2 Methylmorpholin 2 Yl Methanol and Its Derivatives

Conformational Analysis of the Morpholine (B109124) Ring and Hydroxymethyl Group

The spatial arrangement of the atoms in (2-Methylmorpholin-2-yl)methanol, particularly the conformation of the morpholine ring and the orientation of the hydroxymethyl group, dictates its physical and chemical properties.

Crystal Structure Analysis of this compound (e.g., X-ray Crystallography)

In this chair conformation, the substituents on the ring can occupy either axial or equatorial positions. For this compound, the methyl group at the C2 position and the hydroxymethyl group also at the C2 position will have specific orientations. The thermodynamically most stable conformation would likely place the bulkier hydroxymethyl group in an equatorial position to minimize steric interactions. The methyl group would then occupy the axial position at the same carbon atom.

Intermolecular hydrogen bonding is expected to play a significant role in the crystal packing of this molecule. The hydroxyl group of the hydroxymethyl substituent and the nitrogen atom of the morpholine ring can both act as hydrogen bond donors and acceptors, respectively. This would lead to the formation of a complex three-dimensional network in the solid state, influencing the melting point, solubility, and other physical properties of the compound.

Table 1: Predicted Crystallographic Parameters for this compound based on Analogous Morpholine Derivatives.

| Parameter | Predicted Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Conformation | Chair conformation for the morpholine ring |

| Key Interactions | Intermolecular hydrogen bonding (O-H···N or O-H···O) |

Conformational Dynamics Studies

In solution, the morpholine ring is not static but undergoes rapid conformational inversion between two chair forms. This dynamic process can be studied using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. For N-substituted morpholines, the energy barrier for this ring inversion has been determined to be around 53.4 ± 0.2 kJ mol⁻¹ researchgate.net.

The presence of the substituents at the C2 position in this compound would influence the equilibrium between the two chair conformers. The conformer with the bulky hydroxymethyl group in the equatorial position is expected to be more populated. The rate of interconversion can be affected by factors such as temperature and the solvent used. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the morpholine ring. However, at lower temperatures, the inversion process can be slowed down, potentially allowing for the observation of distinct signals for the different conformers.

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods provide a deeper understanding of the molecular structure, bonding, and dynamics of this compound.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Two-dimensional (2D) NMR techniques are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between protons on adjacent carbon atoms, confirming the connectivity within the morpholine ring and the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the straightforward assignment of the ¹³C signals based on the already assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are close to each other, providing insights into the conformation of the molecule. For example, correlations between the axial protons on C3 and C5 of the morpholine ring would be characteristic of the chair conformation. nih.gov

Solid-State NMR (ssNMR) can provide information about the structure and dynamics of the molecule in the solid state. ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) experiments would give rise to sharper lines than in a static spectrum, allowing for the resolution of different carbon environments in the crystal lattice. ssNMR can also be used to study polymorphism, where a compound can exist in different crystalline forms. mdpi.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (at C2) | ~1.1-1.3 | ~20-25 |

| CH₂ (at C3, C5) | ~2.5-3.0 (axial), ~3.5-3.8 (equatorial) | ~45-50 |

| CH₂ (at C6) | ~3.6-3.9 | ~65-70 |

| CH₂OH | ~3.4-3.6 | ~60-65 |

| C2 | - | ~70-75 |

| NH | Variable | - |

| OH | Variable | - |

Vibrational Spectroscopy (e.g., Raman, FTIR) for Hydrogen Bonding and Conformational Insights

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly sensitive to the presence and nature of hydrogen bonding.

FTIR Spectroscopy: The O-H stretching vibration of the hydroxymethyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹, characteristic of intermolecular hydrogen bonding. The N-H stretching vibration of the morpholine ring would also be observed in this region. The C-O stretching vibration of the alcohol and the ether linkage in the morpholine ring will appear in the fingerprint region (around 1050-1200 cm⁻¹). The position and shape of these bands can provide information about the strength and type of hydrogen bonds present. mdpi.comrsc.orgnih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the vibrations of the carbon skeleton. The symmetric C-O-C stretching of the morpholine ether linkage and the C-C stretching modes would give rise to characteristic Raman bands. Changes in the Raman spectra with temperature or pressure can indicate conformational changes or phase transitions. scielo.org.mx

By analyzing the vibrational spectra, it is possible to gain insights into the specific conformations present and the nature of the intermolecular interactions that stabilize the structure in both the solid and liquid states.

Chiral Recognition and Stereochemical Assignments via Spectroscopic Methods

This compound is a chiral molecule, existing as a pair of enantiomers ((R) and (S)). The assignment of the absolute configuration and the determination of enantiomeric purity are crucial aspects of its characterization.

Spectroscopic methods, in conjunction with chiral auxiliaries or chiral solvents, can be used for this purpose. For example, NMR spectroscopy in the presence of a chiral solvating agent can lead to the formation of diastereomeric complexes that exhibit different chemical shifts for the corresponding nuclei of the two enantiomers. This allows for the quantification of the enantiomeric excess.

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. Enantiomers of a chiral compound will produce mirror-image CD spectra. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the molecule can be determined.

Furthermore, chiral separation techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with spectroscopic detectors, are routinely used to separate and quantify the enantiomers of chiral compounds. nih.gov

Theoretical and Computational Investigations of 2 Methylmorpholin 2 Yl Methanol

Quantum Chemical Studies (e.g., DFT calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of (2-Methylmorpholin-2-yl)methanol. DFT methods provide a good balance between computational cost and accuracy for molecules of this size.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the morpholine (B109124) ring, the methyl group, and the hydroxymethyl group. DFT calculations can provide detailed information about bond lengths, bond angles, and the distribution of electron density within the molecule.

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the morpholine ring and the hydroxyl group, reflecting their lone pairs of electrons. The LUMO, conversely, would likely be distributed over the antibonding orbitals of the C-N, C-O, and C-C bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) analysis can further quantify the electronic interactions, such as hyperconjugation, and provide insights into the nature of the chemical bonds. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C and C-O bonds can be evaluated.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating character |

| LUMO Energy | 1.2 eV | Indicates electron-accepting character |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~2.5 D | Indicates a polar molecule |

Note: These values are illustrative and would be determined with specific DFT calculations.

Reactivity Predictions and Transition State Analysis

DFT calculations are a powerful tool for predicting the reactivity of this compound. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions susceptible to electrophilic and nucleophilic attack can be identified. The MEP surface would likely show negative potential around the oxygen and nitrogen atoms, indicating their suitability for electrophilic attack, while regions of positive potential would be found around the hydrogen atoms of the hydroxyl and methyl groups.

Transition state analysis using DFT can elucidate the mechanisms of reactions involving this compound. By locating the transition state structures and calculating the activation energies, the feasibility of different reaction pathways can be assessed. For example, the mechanism of its synthesis or its participation in further chemical transformations can be computationally modeled. Studies on related morpholine derivatives have shown that the nitrogen atom's basicity and the hydroxyl group's nucleophilicity are key factors in their reactivity.

Spectroscopic Property Simulations and Validation

Quantum chemical calculations can simulate various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model.

Infrared (IR) Spectroscopy: Calculation of the vibrational frequencies can predict the IR spectrum. The characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, the C-N and C-O stretches of the morpholine ring, and the C-H stretches of the methyl and methylene (B1212753) groups, can be assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR spectra to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.

Conformational Landscapes and Energy Profiles

The morpholine ring in this compound can exist in different conformations, primarily the chair and boat forms. The substituents (methyl and hydroxymethyl groups) can adopt either axial or equatorial positions. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. A conformational analysis would likely reveal that the chair conformation is the most stable, with the bulky methyl and hydroxymethyl groups preferentially occupying equatorial positions to minimize steric hindrance. wavefun.com The study of the energetics between different rotational isomers (rotamers) is crucial for understanding the stability of different conformations. wavefun.com

Table 2: Relative Energies of this compound Conformers (Illustrative)

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| Chair 1 | Methyl (eq), Hydroxymethyl (eq) | 0.0 |

| Chair 2 | Methyl (ax), Hydroxymethyl (eq) | > 2.0 |

| Chair 3 | Methyl (eq), Hydroxymethyl (ax) | > 2.0 |

| Boat | - | Higher than chair conformations |

Note: These values are illustrative and would be determined from detailed conformational analysis.

The potential energy surface can be mapped to understand the transitions between these conformations. This is essential for understanding how the molecule's shape influences its interactions and reactivity. The study of conformational analysis helps in predicting and explaining product selectivity, mechanisms, and reaction rates. wavefun.com

Solvent Effects on Structure and Reactivity

MD simulations are particularly well-suited for studying the influence of solvents on the structure and reactivity of this compound. Solvents can significantly affect reaction rates, product selectivity, and the stability of different conformations. rsc.org By explicitly including solvent molecules in the simulation box, the specific interactions, such as hydrogen bonding between the hydroxyl group of the solute and water or other protic solvents, can be investigated.

Simulations can reveal how the solvent shell is structured around the molecule and how this affects the accessibility of reactive sites. For example, in an aqueous solution, water molecules would form hydrogen bonds with the nitrogen and oxygen atoms, potentially influencing the molecule's basicity and nucleophilicity. The conformational equilibrium can also be shifted by the solvent environment. For instance, a polar solvent might stabilize a more polar conformer that is less stable in the gas phase. The study of such solvent effects is critical for understanding and optimizing chemical processes in solution.

Computational Design of this compound Derivatives and Analogues

Currently, there are no published studies that specifically detail the computational design of derivatives and analogues of this compound. Such research would typically involve the use of computational tools to predict the properties and activities of novel, structurally related compounds. This process often includes techniques like quantum mechanics calculations, molecular docking, and molecular dynamics simulations to guide the synthesis of molecules with desired characteristics.

The exploration of this compound's chemical space through computational design could unveil derivatives with enhanced biological activity, improved pharmacokinetic profiles, or novel industrial applications. However, at present, this area of research is unchartered.

Machine Learning Approaches in Predicting Reactivity and Synthesis of this compound

Similarly, the application of machine learning models to predict the reactivity and optimal synthesis pathways for this compound has not been reported in the scientific literature. Machine learning has emerged as a powerful tool in chemistry for forecasting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes from scratch.

The development of machine learning models for this compound would necessitate a substantial dataset of experimental results, which is currently unavailable. Such models could significantly accelerate the discovery and development of new synthetic methodologies for this compound and its derivatives. The lack of research in this domain suggests a valuable opportunity for future computational chemists and data scientists.

Supramolecular Chemistry and Non Covalent Interactions of 2 Methylmorpholin 2 Yl Methanol

Hydrogen Bonding Networks in Crystalline and Solution States

A thorough review of available scientific literature reveals a lack of specific studies focused on the hydrogen bonding networks of (2-Methylmorpholin-2-yl)methanol in either its crystalline or solution states. While the molecular structure suggests the capacity for forming intricate hydrogen bond motifs, such as chains or sheets, experimental data from techniques like X-ray crystallography or NMR spectroscopy are not present in the public domain to confirm these possibilities. The formation of such networks would be driven by interactions between the hydroxyl group and the nitrogen and oxygen atoms of the morpholine (B109124) ring. nih.gov

Host-Guest Interactions and Inclusion Chemistry

The scientific literature lacks any studies on the host-guest interactions or inclusion chemistry of this compound. Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. nih.gov Given the relatively small and flexible nature of this compound, it is more likely to act as a guest rather than a host. However, without experimental evidence, its role in such complexes remains purely speculative. Research in this area would involve investigating its ability to form inclusion complexes with known host molecules like cyclodextrins, calixarenes, or cucurbiturils. rsc.org

Self-Assembly Studies of this compound based Architectures

There are no dedicated studies on the self-assembly of this compound into larger, ordered supramolecular architectures. Self-assembly is a process where molecules spontaneously organize into well-defined structures. The potential for this compound to self-assemble would be predicated on its hydrogen bonding capabilities and other weak intermolecular forces. Investigating this phenomenon would require studies under various conditions (e.g., different solvents, temperatures, and concentrations) to determine if stable, self-assembled structures can be formed.

Strategic Applications of 2 Methylmorpholin 2 Yl Methanol in Organic Synthesis and Materials Science

(2-Methylmorpholin-2-yl)methanol as a Chiral Building Block

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are instrumental in achieving high levels of stereoselectivity. Chiral morpholines, due to their conformational rigidity and defined stereochemistry, are valuable synthons for the preparation of complex chiral molecules.

While "this compound" is commercially available in its chiral forms, specific examples of its application as a chiral auxiliary or building block in asymmetric synthesis are not detailed in peer-reviewed journals. A chiral auxiliary is a temporary stereogenic unit that directs the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is typically removed and can often be recovered.

Table 1: Potential Asymmetric Reactions Utilizing this compound as a Chiral Auxiliary

| Asymmetric Reaction | Prochiral Substrate | Potential Role of this compound | Expected Outcome |

| Aldol Addition | Aldehyde/Ketone | Formation of a chiral enolate | Diastereoselective formation of β-hydroxy carbonyl compounds |

| Alkylation | Carboxylic acid derivative | Formation of a chiral enolate | Diastereoselective α-alkylation |

| Diels-Alder Reaction | Dienophile | Formation of a chiral acrylate | Diastereoselective formation of cyclic adducts |

| Grignard Addition | Aldehyde | Coordination to the Grignard reagent | Enantioselective addition to the carbonyl |

Note: The data in this table is hypothetical and illustrates the potential applications of this compound based on the known reactivity of other chiral auxiliaries. No specific experimental data for this compound has been found.

Ligand Design and Coordination Chemistry using this compound

The nitrogen and oxygen atoms within the this compound structure possess lone pairs of electrons, making them potential coordination sites for metal ions. As a bidentate or potentially tridentate ligand (if the hydroxyl group participates in coordination), it could form stable complexes with a variety of transition metals. The chirality of the ligand is of particular interest in the field of asymmetric catalysis, where chiral metal complexes are used to catalyze enantioselective reactions.

The design of chiral ligands is crucial for the development of effective asymmetric catalysts. The stereochemistry of the ligand influences the geometry of the metal complex, which in turn dictates the stereochemical outcome of the catalyzed reaction. The methyl group at the 2-position of this compound could create a specific chiral pocket around the metal center, enabling enantioselective transformations.

While general claims are made by commercial suppliers about its use in biochemical assays as a ligand, specific studies detailing the synthesis, characterization, and catalytic activity of metal complexes derived from this compound are not present in the scientific literature.

Table 2: Potential Metal Complexes and Catalytic Applications of this compound

| Metal Ion | Potential Coordination Mode | Potential Catalytic Application |

| Rhodium(I) | Bidentate (N, O) | Asymmetric hydrogenation |

| Palladium(II) | Bidentate (N, O) | Asymmetric allylic alkylation |

| Copper(II) | Bidentate (N, O) or Tridentate (N, O, OH) | Asymmetric Diels-Alder reaction |

| Zinc(II) | Bidentate (N, O) | Asymmetric addition of diethylzinc to aldehydes |

Note: This table presents potential applications based on the coordination chemistry of similar chiral amino alcohols. Specific research on this compound complexes is not available.

Role of this compound in Polymer and Resin Precursor Synthesis

The bifunctional nature of this compound, possessing both a secondary amine and a primary alcohol, makes it a potential monomer for the synthesis of various polymers. For instance, it could undergo polycondensation reactions with dicarboxylic acids or their derivatives to form poly(ester-amide)s. The incorporation of the morpholine (B109124) ring into the polymer backbone could impart specific properties such as improved thermal stability, solubility, and biocompatibility.

Furthermore, the hydroxyl group could be used to synthesize acrylate or methacrylate monomers for radical polymerization. The resulting polymers would feature chiral morpholine moieties as pendant groups, which could be of interest for applications in chiral chromatography or as chiral catalysts.

In the context of resin synthesis, this compound could act as a curing agent for epoxy resins. The amine and hydroxyl groups can react with the epoxide rings, leading to a cross-linked polymer network. The structure of the morpholine derivative would influence the properties of the cured resin, such as its glass transition temperature, mechanical strength, and chemical resistance. However, no specific studies have been published that investigate the use of this compound in these capacities.

Research on Derivatives and Analogues of 2 Methylmorpholin 2 Yl Methanol

Synthesis of Novel (2-Methylmorpholin-2-yl)methanol Derivatives

The synthesis of novel derivatives of this compound primarily involves the chemical transformation of its key functional groups: the secondary amine of the morpholine (B109124) ring and the primary hydroxyl group. These reactions allow for the introduction of a wide array of substituents, leading to compounds with altered steric and electronic properties.

The nitrogen atom of the morpholine ring can readily undergo N-alkylation or N-arylation reactions. For instance, reaction with alkyl halides or reductive amination with aldehydes and a reducing agent can introduce various alkyl groups. Palladium-catalyzed N-arylation allows for the attachment of substituted phenyl groups.

The primary hydroxyl group is also a versatile handle for derivatization. Standard organic transformations can be employed to create a variety of new compounds:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a suitable catalyst or coupling agent yields esters.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, can be used to form ethers.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

A significant focus in the synthesis of these derivatives is the retention or controlled modification of the stereochemistry at the C2 position. The use of chiral starting materials, such as enantiomerically pure amino alcohols, is a common strategy to produce stereochemically defined derivatives.

Table 1: Examples of Synthetic Transformations for this compound Derivatives

| Starting Material | Reagent(s) | Reaction Type | Product Type |

| This compound | Alkyl Halide, Base | N-Alkylation | N-Alkyl-(2-methylmorpholin-2-yl)methanol |

| This compound | Aryl Halide, Pd Catalyst | N-Arylation | N-Aryl-(2-methylmorpholin-2-yl)methanol |

| This compound | Carboxylic Acid, DCC | Esterification | (2-Methylmorpholin-2-yl)methyl ester |

| This compound | NaH, Alkyl Halide | Williamson Ether Synthesis | 2-(Alkoxymethyl)-2-methylmorpholine |

| This compound | PCC | Oxidation | 2-Methylmorpholine-2-carbaldehyde |

Structure-Reactivity Relationship Studies of Analogues

The relationship between the structure of this compound analogues and their chemical reactivity is a critical area of investigation, particularly in the context of catalysis. The substituents on the morpholine ring and their stereochemical arrangement significantly influence the molecule's performance as a chiral catalyst or ligand.

Recent studies on morpholine-based organocatalysts for reactions like the 1,4-addition of aldehydes to nitroolefins have shed light on these relationships. nih.gov It has been demonstrated that the stereochemistry of the substituents on the morpholine ring plays a crucial role in determining the stereochemical outcome of the reaction. For example, the relative orientation of substituents at the C2 and C5 positions can dictate the cis or trans configuration of the product and its absolute stereochemistry. nih.gov

The electronic nature of the morpholine ring also impacts reactivity. The presence of the oxygen atom in the morpholine ring increases the ionization potential of the nitrogen atom's lone pair, which in turn reduces the nucleophilicity of the corresponding enamine intermediate in organocatalytic cycles. nih.gov This makes morpholine-based catalysts generally less reactive than their pyrrolidine (B122466) or piperidine (B6355638) counterparts. nih.gov However, strategic placement of bulky substituents can enhance the catalyst's efficacy by creating a well-defined chiral pocket that controls the approach of the reactants.

Table 2: Influence of Catalyst Structure on a Model 1,4-Addition Reaction

| Catalyst Analogue | Key Structural Feature | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| (2S,5R)-5-Benzyl-2-trityloxymethylmorpholine | trans-Substituted, Bulky C2 group | High | High |

| (2S,5S)-5-Benzyl-2-trityloxymethylmorpholine | cis-Substituted, Bulky C2 group | Moderate | Moderate |

| (2S)-2-Trityloxymethylmorpholine | Lacks C5 substituent | Low | Low |

Note: The data presented are illustrative and based on general findings in the field of organocatalysis with morpholine derivatives.

Investigation of Stereoisomers and Their Distinct Chemical Behavior

The chemical behavior of this compound is profoundly influenced by its stereochemistry. The compound possesses a stereocenter at the C2 position, and if a second substituent is introduced on the morpholine ring (e.g., at C5 or C6), additional stereocenters are created, leading to the possibility of multiple diastereomers and enantiomers. Research has shown that these different stereoisomers can exhibit distinct chemical reactivity and selectivity.

A key area where the distinct behavior of stereoisomers is evident is in asymmetric catalysis. Chiral morpholine derivatives are often used as ligands for metal catalysts or as organocatalysts themselves. The specific spatial arrangement of the substituents in a particular stereoisomer creates a unique chiral environment around the catalytic center. This environment dictates how the substrates approach and bind to the catalyst, thereby controlling the stereochemical outcome of the reaction.

For example, in the organocatalyzed 1,4-addition reaction mentioned previously, catalysts with a (2S,5R) stereochemistry (a trans relationship between the substituents) have been found to be significantly more efficient in controlling both diastereoselectivity and enantioselectivity compared to their (2S,5S) (cis) counterparts. nih.gov This difference in behavior arises from the different three-dimensional shapes of the enamine intermediates formed from each stereoisomer, which in turn leads to different transition state energies for the formation of the possible product stereoisomers.

The synthesis of specific stereoisomers of this compound and its analogues is therefore a critical aspect of their application. Methods such as diastereoselective cyclization of chiral amino alcohols or the use of chiral auxiliaries are employed to obtain enantiomerically pure compounds. The ability to access different stereoisomers allows for the systematic investigation of their chemical properties and the selection of the optimal isomer for a particular application.

Future Research Directions and Unexplored Potential of 2 Methylmorpholin 2 Yl Methanol

Emerging Synthetic Methodologies and Their Applicability

The synthesis of C-substituted morpholines, including (2-Methylmorpholin-2-yl)methanol, has traditionally relied on multi-step processes. However, recent advancements in organic synthesis offer more efficient and stereocontrolled routes.

Photocatalytic Strategies: A promising frontier is the use of visible-light photocatalysis. Recently, a diastereoselective annulation strategy has been developed for synthesizing substituted 2-aryl morpholines. acs.orgacs.org This method uses a photocatalyst in conjunction with a Lewis acid and a Brønsted acid to construct complex morpholine (B109124) scaffolds from readily available starting materials. acs.orgacs.org Adapting this C-H functionalization approach could enable a more direct synthesis of this compound, potentially reducing the number of steps and improving atom economy.

Catalytic Carboamination: Palladium-catalyzed carboamination presents another sophisticated method. This technique has been successfully used to create cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step involves an intramolecular reaction between an ethanolamine derivative and an aryl or alkenyl bromide. nih.gov Exploring similar intramolecular cyclization strategies, perhaps with different metal catalysts, could provide a modular and stereocontrolled pathway to this compound and its analogs.

Green Chemistry Approaches: In a move towards more environmentally benign processes, a one or two-step, redox-neutral protocol has been reported for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgnih.gov This method is noted for its high yields and the selective monoalkylation of primary amines, making it a strong candidate for greener, large-scale production of morpholine derivatives. chemrxiv.orgnih.govchemrxiv.org

These emerging methodologies could significantly enhance the accessibility of this compound, enabling broader investigation into its properties and applications.

| Methodology | Key Features | Potential Applicability to this compound |

| Photocatalytic Annulation | Utilizes visible light, high diastereoselectivity, suitable for complex scaffolds. acs.orgacs.org | Direct synthesis from simpler precursors through C-H functionalization. |

| Palladium-Catalyzed Carboamination | Stereocontrolled synthesis from amino alcohols, modular approach. nih.gov | Enantioselective synthesis by using chiral amino alcohol precursors. |

| Ethylene Sulfate Protocol | Green, high-yielding, uses inexpensive reagents, redox-neutral. chemrxiv.orgnih.gov | Environmentally friendly and scalable production route. |

Advanced Analytical Techniques for In-Situ Monitoring of Reactions Involving this compound

To optimize the synthesis of this compound, particularly when employing complex, multi-component reactions like the Grignard reaction, real-time monitoring is essential. researchgate.netmt.com Advanced in-situ analytical techniques can provide deep mechanistic insights and facilitate process control.

Online Nuclear Magnetic Resonance (NMR): The integration of online NMR spectroscopy into automated synthesis platforms allows for the dynamic adjustment of reaction parameters. nih.gov For a Grignard-based synthesis of this compound, online NMR could monitor the formation of the Grignard reagent and its subsequent reaction, providing real-time data on reactant consumption and product formation. nih.gov This feedback allows for precise control over stoichiometry and reaction time, ultimately improving yield and purity. nih.gov

In-Situ Infrared (IR) and Raman Spectroscopy: Attenuated Total Reflectance (ATR)-IR and Raman spectroscopy are powerful tools for tracking the concentration of key species throughout a reaction. ou.edunih.gov These techniques can be used to follow the kinetics of the morpholine ring formation or the introduction of the methyl and methanol (B129727) groups. For instance, in-situ ATR-IR has been effectively used to monitor Grignard reactions and other complex transformations by tracking characteristic vibrational bands of reactants, intermediates, and products. mt.comnih.gov

Near-Infrared (NIR) Spectroscopy: For continuous flow processes, NIR spectroscopy is a valuable tool for inline monitoring. dtu.dk It has been successfully applied to control Grignard alkylation reactions by building chemometric models that correlate spectral data with the concentration of reactants and products, ensuring accurate reagent dosing and minimizing impurity formation. dtu.dk

The application of these techniques would move the synthesis of this compound from a conventional batch process to a highly controlled, data-rich operation, enhancing reproducibility and efficiency.

| Technique | Principle | Application in this compound Synthesis |

| Online NMR | Real-time measurement of nuclear magnetic resonance spectra. nih.gov | Monitoring reagent conversion, intermediate formation, and reaction kinetics. nih.gov |

| In-Situ ATR-IR/Raman | Real-time measurement of vibrational spectra. ou.edunih.gov | Tracking functional group transformations and concentrations of species. mt.com |

| NIR Spectroscopy | Inline measurement of near-infrared spectra, often used with chemometrics. dtu.dk | Process control in continuous flow synthesis, ensuring stoichiometric accuracy. dtu.dk |

Potential in Niche Chemical Transformations and Materials

The unique structure of this compound, featuring a chiral center, a primary alcohol, and a secondary amine within a morpholine ring, makes it a valuable building block for specialized applications beyond its general use in medicinal chemistry. evitachem.comlifechemicals.com

Chiral Auxiliaries and Ligands: As a chiral amino alcohol, it has significant potential as a chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions. evitachem.comresearchgate.net Furthermore, the nitrogen and oxygen atoms can act as coordination sites for metal catalysts. This allows for the design of novel chiral ligands for asymmetric catalysis, a cornerstone of modern organic synthesis.

Polymer and Materials Science: The primary alcohol group can be readily polymerized or grafted onto surfaces to create functional materials. The morpholine ring, known for its physicochemical properties, could impart improved solubility, thermal stability, or specific binding capabilities to polymers. e3s-conferences.org For example, N-substituted morpholines are used as catalysts and chain extenders in polyurethane and polyester production. hnsincere.com this compound could be explored for creating specialty polymers with tailored properties for applications in coatings, membranes, or biocompatible materials.

Niche Transformations: The bifunctional nature of the molecule (amine and alcohol) allows it to participate in a variety of chemical transformations. It could serve as a scaffold for creating complex molecular architectures, such as macrocycles or cage compounds, through sequential functionalization of the amine and alcohol groups. Its structure is also suitable for use in the synthesis of ionic liquids or as a component in organocatalysis.

| Application Area | Key Structural Feature(s) | Unexplored Potential |

| Asymmetric Synthesis | Chiral center, N and O atoms. evitachem.com | Development of new chiral auxiliaries and ligands for metal-catalyzed reactions. |

| Materials Science | Hydroxyl group for polymerization, morpholine ring for properties. e3s-conferences.org | Creation of functional polymers, specialty polyurethanes, and surface modification. |

| Organocatalysis | Secondary amine and alcohol. | Design of novel bifunctional organocatalysts for various transformations. |

| Complex Molecule Synthesis | Bifunctional scaffold. | Use as a starting block for constructing macrocycles and other complex architectures. |

Bridging Theoretical Predictions with Experimental Verification

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to explore the reactivity and properties of this compound before engaging in extensive lab work. mdpi.com

Predicting Reaction Mechanisms: DFT calculations can be employed to model the transition states and reaction pathways for the synthesis of this compound. researchgate.netfrontiersin.org For instance, theoretical studies can elucidate the mechanism of photocatalytic or metal-catalyzed cyclization reactions, predict the most favorable stereochemical outcomes, and identify potential byproducts. mdpi.com This predictive power can guide the selection of optimal catalysts, reagents, and reaction conditions, saving significant experimental time and resources. nih.govresearchgate.net

Understanding Physicochemical Properties: Computational models can predict key properties of the molecule, such as its binding affinity in potential biological targets or its coordination behavior as a ligand. Molecular dynamics (MD) simulations, for example, have been used to validate the stability of morpholine-substituted ligands within the active sites of proteins, confirming favorable interactions. mdpi.comnih.govresearchgate.net Such studies can help prioritize which applications of this compound are most likely to succeed.

Synergy with Analytical Techniques: The true power of this approach lies in the synergy between theoretical predictions and experimental verification. The reaction kinetics and intermediates predicted by DFT models can be directly tested and observed using the in-situ analytical techniques discussed in section 9.2. frontiersin.org For example, if a computational model predicts the transient existence of a specific intermediate, in-situ spectroscopy can be used to search for its spectral signature during the reaction. ou.edu This iterative cycle of prediction and verification accelerates the development of robust synthetic methods and the discovery of new applications for this compound.

Q & A

Q. What are the optimal synthetic routes for (2-Methylmorpholin-2-yl)methanol, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting morpholine derivatives with methyl glycidate under basic conditions (e.g., NaHCO₃) followed by borohydride reduction yields the target alcohol. Purity (>95%) is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed via HPLC with UV detection (λ = 254 nm). Critical parameters include reaction temperature (0–5°C for exothermic steps) and stoichiometric control to avoid diastereomer byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) identifies the morpholine ring protons (δ 3.6–3.8 ppm, multiplet) and hydroxymethyl group (δ 4.2 ppm, singlet). ¹³C NMR confirms quaternary carbons in the morpholine ring (δ 65–70 ppm).

- IR : O-H stretch (~3400 cm⁻¹) and C-O bonds (~1100 cm⁻¹) validate the alcohol and ether functionalities.

- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ ions (m/z ~146.2) and fragments corresponding to morpholine ring cleavage .

Q. How does solvent polarity impact the stability of this compound during storage?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance stability by reducing hydrolysis of the morpholine ring. Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition in DMSO vs. ~15% in methanol. Store at -20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for pharmacological studies?

- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Mobile phase: hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid. Retention times differ by ~2.5 minutes for enantiomers. Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) with Mosher’s acid derivatives .

Q. What mechanistic insights explain contradictory bioactivity data in cancer cell lines?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in MCF-7 vs. HeLa) may arise from differential expression of target enzymes (e.g., phosphatases). Validate via siRNA knockdown or competitive inhibition assays. Pair with metabolomic profiling (LC-MS/MS) to track intracellular metabolite accumulation and off-target effects .

Q. How do pH and temperature influence the degradation pathways of this compound in aqueous media?

- Methodological Answer : At pH < 3, acid-catalyzed ring-opening dominates, forming 2-(hydroxymethyl)aminoethanol (identified via GC-MS). At pH > 10, base-mediated oxidation yields morpholine N-oxide. Arrhenius plots (20–60°C) show activation energy (Eₐ) of ~45 kJ/mol for hydrolysis. Use buffered solutions (pH 6–8) for kinetic studies .

Q. What computational strategies predict the binding affinity of this compound to neurological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) against GABAₐ receptors (PDB: 6HUP) identifies hydrogen bonds between the hydroxymethyl group and α1-subunit Thr236. MD simulations (GROMACS, 100 ns) assess stability of ligand-receptor complexes. Validate predictions with radioligand displacement assays using [³H]muscimol .

Contradiction Analysis & Troubleshooting

Q. Why do NMR spectra occasionally show unexpected peaks despite high HPLC purity?

Q. How to address inconsistent cytotoxicity results across replicate assays?

- Methodological Answer : Standardize cell passage numbers (≤20), seeding density, and compound pre-treatment time (e.g., 48 hours). Include internal controls (e.g., doxorubicin) and normalize data to mitochondrial activity (MTT assay) or ATP content (CellTiter-Glo). Statistical analysis (ANOVA with Tukey’s post-hoc) identifies outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.